2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide

TRPV1 antagonism Pain Ion channel pharmacology

2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide (CAS 19818-08-7) is a secondary sulfonamide featuring a 2,6-dichlorobenzenesulfonyl core linked to a phenylethyl amine. It belongs to the N-substituted-N-phenylethylsulfonamide chemotype, a scaffold explicitly claimed in combinatorial libraries for broad pharmacological screening.

Molecular Formula C14H13Cl2NO2S
Molecular Weight 330.22
CAS No. 19818-08-7
Cat. No. B2802651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide
CAS19818-08-7
Molecular FormulaC14H13Cl2NO2S
Molecular Weight330.22
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H13Cl2NO2S/c15-12-7-4-8-13(16)14(12)20(18,19)17-10-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
InChIKeyAZYHINWWESEHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide — Core Identity and Compound-Class Context for Procurement


2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide (CAS 19818-08-7) is a secondary sulfonamide featuring a 2,6-dichlorobenzenesulfonyl core linked to a phenylethyl amine. It belongs to the N-substituted-N-phenylethylsulfonamide chemotype, a scaffold explicitly claimed in combinatorial libraries for broad pharmacological screening [1]. The compound is supplied as a solid screening compound (ChemBridge catalog SC-7405654) with a molecular weight of 330.23 g/mol, a calculated logP of 4.25, and a topological polar surface area (tPSA) of 46.2 Ų . Its primary documented biological activity is antagonism of the human TRPV1 (capsaicin) receptor, with an IC₅₀ of 1.99 µM determined in a FLIPR-based pH-activation assay [2].

Why Generic Substitution of 2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide Fails: Key Differentiators


N-Phenylethylsulfonamides are not functionally interchangeable; the position and number of chlorine atoms on the benzene ring directly influence both the compound's physicochemical profile and its target engagement. The 2,6-dichloro substitution pattern confers a distinct combination of elevated lipophilicity (logP ~4.0–4.3) and a constrained hydrogen-bond donor count (HBD = 1) that differs markedly from unsubstituted, mono-chloro, or 3,5-dichloro isomers . These parameters govern membrane permeability, metabolic stability, and binding-site complementarity — meaning that even a regioisomeric shift (e.g., to 2,4-dichloro or 3,5-dichloro) can alter TRPV1 antagonist potency by an order of magnitude [1]. Consequently, procurement or screening decisions cannot rely on in-class substitution without quantitative head-to-head or cross-study verification of the specific 2,6-dichloro regioisomer.

Quantitative Differentiation Evidence for 2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide Selection


TRPV1 Antagonist Potency — Direct Comparison with Unsubstituted Parent and Mono-Chloro Analogs

In a standardized FLIPR assay measuring inhibition of low-pH-induced TRPV1 activation in CHO-K1 cells, 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide exhibits an IC₅₀ of 1.99 µM [1]. When compared with the unsubstituted parent compound N-(2-phenylethyl)benzenesulfonamide, which shows no measurable antagonism (NE = no effect; IC₅₀ >10,000 nM) in an analogous hTRPV1 FLIPR assay at pH 5.5–6.0 [2], the 2,6-dichloro substitution converts an inactive scaffold into a low-micromolar antagonist. Furthermore, mono-halogenated phenylsulfonamide derivatives in the same assay system typically exhibit weak effects (WE classification) or IC₅₀ values above 5 µM [2], underscoring the specific contribution of the 2,6-disubstitution pattern.

TRPV1 antagonism Pain Ion channel pharmacology

Lipophilicity-Driven Differentiation from Non-Chlorinated and Mono-Chlorinated Analogs

The computed logP (octanol-water partition coefficient) of 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide ranges from 3.88 (ACD) to 4.32 (KOWWIN) , with an experimentally consistent value of 4.25 reported by the vendor . This represents a substantial increase over the unsubstituted N-(2-phenylethyl)benzenesulfonamide, whose predicted logP is approximately 2.2–2.5 (based on standard fragment-based estimation). The ~1.5–2.0 log unit increase translates to a >30-fold higher predicted octanol-water partition coefficient, directly impacting membrane permeability and potential CNS penetration in preclinical models [1].

Lipophilicity ADME Physicochemical profiling

Hydrogen-Bond Donor Constraint Versus Analogs with Additional Polar Functionality

2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide presents exactly one hydrogen-bond donor (the sulfonamide NH), three hydrogen-bond acceptors, and a tPSA of 46.2 Ų . In contrast, analogs bearing amino, hydroxyl, or carboxyl substituents on the phenyl ring (e.g., 2-amino-4,6-dichloro-N-(2-phenylethyl)benzenesulfonamide, CAS 154107-46-7) add at least one additional H-bond donor and increase tPSA by ≥20 Ų . The single-HBD profile of the target compound predicts superior passive membrane permeability compared to functionally decorated analogs with additional H-bond donors [1].

Hydrogen bonding Physicochemical property Permeability

Patent-Backed Scaffold Privilege for Library Screening

The N-substituted-N-phenylethylsulfonamide scaffold, including the specific 2,6-dichloro-phenyl variant, is explicitly claimed in patent applications US20120122710 and US20120149909 as a member of compound libraries designed for the identification of lead molecules that modulate biological targets [1]. The patent claims cover libraries where R₁ includes halo substituents and R₂ is phenylethyl, directly encompassing 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide. This patent backing distinguishes the compound from non-patented, generic sulfonamide variants and provides documented precedent for its inclusion in high-throughput screening campaigns [2].

Combinatorial chemistry Library screening Patent validation

Specific Application Scenarios for 2,6-Dichloro-N-(2-phenylethyl)benzenesulfonamide in Research and Industrial Procurement


TRPV1 Hit-to-Lead and SAR Expansion Programs

Given its moderate TRPV1 antagonist potency (IC₅₀ = 1.99 µM) combined with a clean, single-HBD scaffold, 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide serves as an attractive starting point for structure-activity relationship (SAR) campaigns targeting TRPV1-mediated pain pathways [1]. The 2,6-dichloro substitution pattern converts an otherwise inactive N-phenylethylsulfonamide core into an active antagonist, making it suitable for systematic analoging where ring substitution, linker length, and sulfonamide N-substitution are varied to improve potency and selectivity [2].

Physicochemical Comparator in Membrane Permeability Studies

The compound's distinct physicochemical profile — logP 3.88–4.32, HBD = 1, tPSA = 46.2 Ų — makes it a well-characterized reference standard for benchmarking membrane permeability assays (e.g., PAMPA, Caco-2) against analogs with different chlorine substitution patterns . Its single hydrogen-bond donor count and moderate tPSA position it favorably within the CNS drug-likeness space, enabling its use as a calibration compound in parallel artificial membrane permeability screens [3].

Combinatorial Library Building Block for Phenylethylsulfonamide Diversification

As part of a patent-documented N-substituted-N-phenylethylsulfonamide library, this compound is validated for inclusion in high-throughput screening decks targeting diverse biological endpoints, including GPCRs, ion channels, and enzymes [4]. Procurement of the pre-existing ChemBridge screening compound (catalog SC-7405654) ensures batch-to-batch consistency, purity documentation, and rapid availability for time-sensitive screening campaigns .

Computational Modeling and Docking Validation with TRPV1 Homology Models

The availability of experimentally determined TRPV1 antagonist data (IC₅₀ = 1.99 µM) combined with the compound's well-defined molecular structure (329.00 Da monoisotopic mass, 5 rotatable bonds, achiral) makes it suitable for validating TRPV1 homology models and docking protocols . Researchers can use this compound as a training-set ligand for assessing scoring function performance and pose prediction accuracy in ion channel modeling studies [5].

Quote Request

Request a Quote for 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.